molecular formula C7H18N2 B3272701 (2-Aminoethyl)(ethyl)propylamine CAS No. 57190-06-4

(2-Aminoethyl)(ethyl)propylamine

Cat. No.: B3272701
CAS No.: 57190-06-4
M. Wt: 130.23 g/mol
InChI Key: MRFUPHOVJBIRCB-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)propylamine is a branched polyamine with the molecular formula C₇H₁₉N₂, consisting of a propylamine backbone substituted with ethyl and 2-aminoethyl groups. This structure confers unique physicochemical properties, such as moderate polarity and dual amine functionalities, making it a versatile intermediate in organic synthesis and materials science. It is commercially available as a building block for specialized chemical synthesis (e.g., ligands, polymers, or functionalized surfaces) .

Properties

IUPAC Name

N'-ethyl-N'-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-6-9(4-2)7-5-8/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFUPHOVJBIRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)propylamine can be achieved through several methods:

    Reductive Alkylation: This method involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution reaction where a primary amine reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines, hydrocarbons.

    Substitution: Various substituted amines.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)propylamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of (2-aminoethyl)(ethyl)propylamine with structurally related amines is summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Amines

Compound Name Molecular Formula Molecular Weight Number of Amine Groups Key Applications/Properties
This compound C₇H₁₉N₂ 130.23* 2 (primary and tertiary) Organic synthesis, polymer modifiers
Propylamine C₃H₉N 59.11 1 (primary) Formaldehyde scavenging in resins , chemical chaperone
(2-Aminopropyl)diethylamine C₇H₁₈N₂ 130.23 2 (primary and tertiary) Ligand in coordination chemistry
N-(2-Methoxyethyl)-N-propylamine C₆H₁₅NO 117.19 1 (tertiary) Solvent, surfactant precursor
Putrescine (di-amine) C₄H₁₂N₂ 88.15 2 (primary) Biochemical chaperone (weak effect)

*Molecular weight inferred from analogous compounds (e.g., (2-aminopropyl)diethylamine ).

Key Observations:

  • Amine Group Count: this compound has two amine groups (one primary and one tertiary), offering intermediate reactivity between mono-amines (e.g., propylamine) and tetra-amines (e.g., spermine). This duality enhances its utility in reactions requiring both nucleophilic and steric effects .
Physicochemical Properties
  • Boiling Points: While direct data for the target compound are unavailable, notes uncertainties in boiling points for amines like n-propyl ethylene propylamine. Structural analogs (e.g., N-(2-methoxyethyl)-N-propylamine) boil at ~160–170°C, suggesting the target compound may exhibit higher boiling points due to increased molecular weight and polarity .
  • Reactivity : The primary amine group is highly reactive toward electrophiles (e.g., aldehydes), while the tertiary amine may stabilize intermediates in catalytic cycles or act as a proton sponge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Aminoethyl)(ethyl)propylamine
Reactant of Route 2
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(2-Aminoethyl)(ethyl)propylamine

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